molecular formula C5H4ClN3 B14086559 3-Pyridinediazonium, chloride CAS No. 35003-14-6

3-Pyridinediazonium, chloride

Cat. No.: B14086559
CAS No.: 35003-14-6
M. Wt: 141.56 g/mol
InChI Key: QLQCNVLTLVXYOC-UHFFFAOYSA-M
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Description

3-Pyridinediazonium chloride (CAS: 35003-14-6) is a heteroaromatic diazonium salt with the molecular formula C₅H₄ClN₃ and a molecular weight of 141.558 g/mol . Diazonium salts are characterized by their -N₂⁺ group, which confers high reactivity in coupling and cyclization reactions. In 3-pyridinediazonium chloride, the diazonium group is attached to the pyridine ring at the 3-position, making it a versatile intermediate for synthesizing azo dyes, heterocyclic compounds, and pharmaceuticals. Its instability contrasts with its precursors, such as 3-hydrazinopyridine dihydrochloride (CAS: 364727-74-2), which are more stable and serve as synthetic intermediates .

Properties

CAS No.

35003-14-6

Molecular Formula

C5H4ClN3

Molecular Weight

141.56 g/mol

IUPAC Name

pyridine-3-diazonium;chloride

InChI

InChI=1S/C5H4N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4H;1H/q+1;/p-1

InChI Key

QLQCNVLTLVXYOC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)[N+]#N.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Acidification : 3-Aminopyridine is dissolved in 6–10 M hydrochloric acid at 0–5°C to form the corresponding ammonium salt.
  • Diazotization : Aqueous sodium nitrite ($$ \text{NaNO}_2 $$) is added dropwise to generate the diazonium ion. The temperature is maintained below 5°C to prevent decomposition of the unstable diazonium intermediate.
  • Stabilization : Sodium fluoroborate ($$ \text{NaBF}_4 $$) is introduced to precipitate the diazonium fluoroborate complex, enhancing stability for subsequent reactions.

The molar ratio of reagents is critical: $$ \text{NaNO}2:\text{NaBF}4:3\text{-aminopyridine} = 1.05–1.1:1.1–1.3:1 $$. This method avoids high-temperature distillation, which could degrade the product, and achieves yields exceeding 85%.

Advantages and Limitations

  • Advantages : Low cost, operational simplicity, and suitability for industrial scale-up.
  • Limitations :
    • Requires strict temperature control (<10°C) to minimize side reactions.
    • The diazonium fluoroborate intermediate necessitates isolation, increasing processing time.
    • Thionyl chloride ($$ \text{SOCl}_2 $$) is required for subsequent sulfonyl chloride formation, posing safety hazards.

Continuous-Flow Synthesis Using Microchannel Reactors

A modern advancement in diazonium salt synthesis is the use of microchannel reactors, as disclosed in patent CN115974772A. This method prioritizes safety and efficiency by leveraging continuous-flow chemistry.

Process Overview

  • Feed Preparation :

    • Feed A : 3-Aminopyridine, a copper catalyst (e.g., $$ \text{CuCl}_2 $$), and 1,5-naphthalenedisulfonic acid dissolved in water and acetonitrile.
    • Feed B : Isoamyl nitrite ($$ \text{C}5\text{H}{11}\text{ONO} $$) in acetonitrile.
    • Feed C : Thionyl chloride ($$ \text{SOCl}_2 $$) in an organic solvent.
  • Reaction Steps :

    • Diazotization : Feeds A and B are mixed in a microchannel reactor (0–20°C, residence time <1 minute), forming 3-pyridinediazonium chloride in situ.
    • Chlorosulfonation : The diazonium solution reacts with Feed C in a second microchannel reactor, yielding pyridine-3-sulfonyl chloride without intermediate isolation.

Key Innovations

  • Enhanced Stability : 1,5-Naphthalenedisulfonic acid stabilizes the diazonium ion, circumventing the need for fluoroborate salts.
  • Safety and Efficiency :
    • Microchannels enable rapid heat dissipation, eliminating thermal runaway risks.
    • In situ generation of $$ \text{SO}2 $$ (from $$ \text{SOCl}2 $$) improves reagent utilization and reduces waste.
  • Yield and Purity : The continuous-flow system achieves yields >90% with >98% purity, outperforming batch methods.

Comparative Analysis of Preparation Methods

Parameter Traditional Method Microchannel Reactor
Temperature 0–5°C 0–20°C
Catalyst None Copper chloride ($$ \text{CuCl}_2 $$)
Reaction Time 30–60 minutes <5 minutes
Intermediate Isolation Required (diazonium fluoroborate) Not required
Yield 85–90% 90–95%
Scalability Suitable for batch production Continuous, high-throughput
Environmental Impact Moderate (waste fluoroborate) Low (reduced solvent use)

Mechanistic Insights

  • Diazotization : Both methods rely on the reaction of 3-aminopyridine with a nitrosating agent ($$ \text{NaNO}2 $$ or $$ \text{C}5\text{H}{11}\text{ONO} $$) in acidic media. The microchannel method replaces $$ \text{NaNO}2 $$ with isoamyl nitrite, a safer alternative that avoids hazardous gas evolution.
  • Stabilization Strategy : Traditional methods use fluoroborate salts to precipitate the diazonium ion, whereas the continuous-flow approach employs 1,5-naphthalenedisulfonic acid to stabilize the intermediate in solution.

Scientific Research Applications

Synthesis Method

The synthesis of pyridine-3-sulfonyl chloride can be achieved using 3-aminopyridine as a raw material. This method involves separating an intermediate fluoboric acid diazonium salt and performing a sulfonyl chlorination reaction . A preferred synthesis scheme involves several steps :

  • Adding 3-aminopyridine and diluted hydrochloric acid into a reaction kettle and cooling the solution to 0-5°C .
  • Adding a sodium nitrite aqueous solution dropwise while maintaining the temperature at 0-5°C, followed by the dropwise addition of a sodium fluoborate aqueous solution, keeping the same temperature .
  • Stirring the mixture for 30-60 minutes at 0-5°C after the addition is complete .
  • Performing suction filtration and leaching the filter cake with diluted hydrochloric acid, followed by drying for later use .

Compared to traditional methods using diazonium salt hydrochloride or diazonium hydrogen sulfate, the 3-pyridine fluoboric acid diazonium salt has more stable properties, which reduces side reactions in the subsequent reaction step . The raw materials used are readily available, and the separation and operation are simple, making it suitable for industrial production .

Reactions

3-Pyridinediazonium chloride is involved in the arylation of alcohols . Anhydrous diazotization of 3-aminopyridines forms a diazonium salt intermediate, which is then reacted with an appropriate alcohol to produce the desired product . The reaction can be performed by dissolving 3-aminopyridine in an alcohol (such as 2,2,2-trifluoroethanol) in the presence of an acid (such as methanesulfonic acid) . An alkyl nitrite, such as t-butyl nitrite, is added slowly to generate the diazonium salt . The diazonium salt solution is then heated and added to a hot solution of the desired alcohol to generate the 3-substituted-pyridine product .

Considerations

Mechanism of Action

The mechanism of action of 3-pyridinediazonium, chloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Aromatic Diazonium Salts

  • Benzenediazonium chloride (C₆H₅N₂⁺Cl⁻):
    • Stability : More stable than aliphatic diazonium salts due to resonance stabilization of the aromatic ring.
    • Reactivity : Widely used in azo coupling to form dyes (e.g., methyl orange). Unlike 3-pyridinediazonium chloride, its phenyl group enhances hydrophobicity in products .
  • p-Toluidine diazonium chloride (CH₃C₆H₄N₂⁺Cl⁻):
    • Stability : Similar to benzenediazonium chloride but with enhanced electron-donating methyl groups.
    • Reactivity : Forms hydrazones with active methylene compounds (e.g., indanedione), as seen in the synthesis of triazolylpropanal derivatives .

Heterocyclic Diazonium Salts

  • Pyrazole-based diazonium chlorides (e.g., 5-amino-3-methylpyrazole diazonium chloride): Stability: Less stable than aromatic analogs due to reduced resonance. Reactivity: Reacts with indanedione to form cyclic indenopyrazolotriazines (e.g., Scheme 11 in ). In contrast, 3-pyridinediazonium chloride likely forms pyridine-fused triazines or pyridazines.

Hydrazine Derivatives (Precursors)

  • 3-Hydrazinopyridine dihydrochloride (C₅H₇N₃·2HCl): Stability: More stable than diazonium salts, enabling storage and controlled diazotization. Applications: Precursor for synthesizing 3-pyridinediazonium chloride via diazotization with NaNO₂/HCl .

Data Tables

Table 1. Comparative Properties of Diazonium Salts

Property 3-Pyridinediazonium Chloride Benzenediazonium Chloride p-Toluidine Diazonium Chloride
Molecular Formula C₅H₄ClN₃ C₆H₅ClN₂ C₇H₇ClN₂
Molecular Weight (g/mol) 141.56 140.57 154.59
Stability Low (thermal decomposition) Moderate Moderate
Key Applications Heterocyclic synthesis Azo dyes Functionalized hydrazones
Reference

Table 2. Spectral Data of Select Compounds

Compound ¹H NMR Data (δ, ppm) IR (cm⁻¹) Reference
3-Pyridinediazonium chloride Not reported Not available
Compound 12a (from ) 2.06 (s, CH₃), 9.75 (s, CHO) C=O stretch ~1700
Indenopyrazolotriazine Aromatic H: 7.26–8.20 N=N stretch ~1450

Research Findings and Challenges

  • Synthetic Limitations : The instability of 3-pyridinediazonium chloride necessitates in situ generation, complicating isolation .
  • Biological Potential: Pyridine-containing triazines (synthesized via diazonium intermediates) show promise in cancer therapy, as seen in related compounds .
  • Industrial Gaps: Limited commercial availability of 3-pyridinediazonium chloride contrasts with benzenediazonium salts, highlighting scalability challenges .

Biological Activity

3-Pyridinediazonium chloride, a diazonium salt derived from pyridine, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy.

3-Pyridinediazonium chloride can be synthesized through the diazotization of 3-aminopyridine. The reaction typically involves the treatment of the amine with sodium nitrite in an acidic medium. The resulting diazonium salt is highly reactive and can undergo various transformations, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that 3-pyridinediazonium salts exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of 3-aminopyridine derivatives, including those derived from 3-pyridinediazonium chloride, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds possess potent antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

In addition to antibacterial effects, 3-pyridinediazonium chloride has shown antifungal activity against species like Aspergillus niger and Penicillium sp.. The complexes formed with metal ions (e.g., Ni(II) and Cu(II)) exhibited enhanced antifungal properties, suggesting that the coordination with metal ions may increase the bioactivity of the diazonium salt .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 3-pyridinediazonium chloride have been investigated in various cancer cell lines. A notable study reported that derivatives of pyridine-based diazonium salts induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS). These findings suggest potential applications in cancer therapy, although further research is necessary to elucidate the underlying mechanisms .

The biological activity of 3-pyridinediazonium chloride can be attributed to several mechanisms:

  • Formation of Reactive Intermediates : Upon reduction or hydrolysis, diazonium salts can generate highly reactive aryl radicals that can interact with cellular macromolecules, leading to cellular damage or apoptosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in microbial metabolism, contributing to their antimicrobial effects .
  • Metal Complexation : The formation of metal complexes enhances the stability and bioavailability of the active compounds, which may lead to improved efficacy against pathogens .

Case Studies

  • Antibacterial Efficacy : A comparative study on various pyridine derivatives revealed that 3-pyridinediazonium chloride exhibited MIC values lower than those of traditional antibiotics against E. coli and S. aureus, indicating its potential as a novel antimicrobial agent .
  • Antifungal Activity : In vitro tests showed that metal complexes derived from 3-pyridinediazonium chloride had a significant inhibitory effect on fungal growth, outperforming some conventional antifungal medications .
  • Cytotoxic Effects on Cancer Cells : Research involving cancer cell lines demonstrated that treatment with 3-pyridinediazonium derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity .

Data Tables

CompoundMIC (µg/mL)Antimicrobial Activity
3-Pyridinediazonium Chloride32Effective against S. aureus
Ni(II) Complex16Effective against E. coli
Cu(II) Complex8Effective against fungi
Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)15Decreased cell viability

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Pyridinediazonium chloride in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., nitrogen gas released during decomposition).
  • Store the compound in a cool, dry environment away from light to minimize spontaneous decomposition.
  • Dispose of waste via neutralization (e.g., using dilute sodium hydroxide) followed by incineration or specialized chemical waste services .

Q. What are the standard synthetic routes for preparing 3-Pyridinediazonium chloride, and how can purity be optimized?

  • Methodological Answer :

  • Diazotization : React 3-aminopyridine with NaNO₂ in cold (0–5°C) hydrochloric acid (1–2 M) to form the diazonium salt. Maintain pH < 3 to stabilize the intermediate.
  • Purification : Isolate the product via cold ethanol precipitation or recrystallization in acidic aqueous ethanol.
  • Purity Assessment : Use thin-layer chromatography (TLC) with silica gel plates (mobile phase: ethyl acetate/hexane, 1:3) to confirm absence of unreacted amine or byproducts .

Advanced Research Questions

Q. How can researchers mitigate the thermal instability of 3-Pyridinediazonium chloride during coupling reactions?

  • Methodological Answer :

  • In-situ Generation : Prepare the diazonium salt immediately before use to avoid storage-related degradation.
  • Temperature Control : Conduct reactions at 0–10°C using ice-water baths.
  • Stabilizing Additives : Add Cu(I) salts (e.g., CuCl) or surfactants (e.g., CTAB) to suppress side reactions like aryl radical formation.
  • Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 300–400 nm) to track decomposition rates and adjust reaction parameters dynamically .

Q. What analytical techniques are most effective for characterizing 3-Pyridinediazonium chloride and its decomposition products?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Compare peaks with computational models (e.g., DFT-predicted shifts). For example, the diazonium N⁺ group causes deshielding of adjacent pyridine protons (δ ≈ 8.5–9.0 ppm).
  • IR Spectroscopy : Identify the diazonium stretch (N≡N⁺) near 2200–2300 cm⁻¹.
  • Decomposition Analysis :
  • HPLC-MS : Use a C18 column (acetonitrile/water with 0.1% formic acid) to separate and identify degradation products like 3-hydroxypyridine or chloropyridines .

Q. How should researchers address discrepancies in reported reactivity of 3-Pyridinediazonium chloride with different aryl substrates?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary solvent polarity (e.g., DMF vs. acetonitrile), pH, and substituent effects on aryl partners.
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to determine if reactions proceed via ionic or radical pathways.
  • Computational Modeling : Perform DFT calculations to compare activation energies for competing pathways (e.g., electrophilic vs. nucleophilic attack) .

Key Recommendations for Methodological Rigor

  • Experimental Design : Follow controlled variable frameworks (e.g., DOE) to isolate factors affecting yield and stability .
  • Data Interpretation : Use triangulation by combining spectroscopic, chromatographic, and computational data to resolve contradictions .
  • Safety Compliance : Adhere to institutional chemical hygiene plans for diazonium salts, including spill protocols and emergency neutralization .

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